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Compound of Interest

Compound Name: MG-1102

Cat. No.: B15138660

Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the administration and evaluation of ATL1102's mouse-specific

surrogate, ISIS 348574, in the mdx mouse model of Duchenne muscular dystrophy (DMD).

Introduction
ATL1102 is a second-generation 2'-O-methoxyethyl (2'MOE) gapmer antisense oligonucleotide

designed to inhibit the expression of CD49d, a subunit of the VLA-4 integrin.[1][2] In Duchenne

muscular dystrophy, the absence of dystrophin leads to muscle fiber damage, triggering an

inflammatory response that exacerbates muscle degradation.[2][3] CD49d is expressed on the

surface of T-lymphocytes and plays a crucial role in their migration to sites of inflammation.[1]

[4] By reducing CD49d expression, ATL1102 aims to modulate this inflammatory response and

mitigate muscle damage.[5][6] Since ATL1102 is specific to human CD49d RNA, preclinical

studies in the mdx mouse model utilize a mouse-specific CD49d antisense oligonucleotide,

ISIS 348574.[1][7]

Mechanism of Action
ATL1102 operates through an RNase H-mediated mechanism. As a "gapmer" antisense

oligonucleotide, it features a central DNA-like region flanked by modified RNA analogues. This
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design allows the oligonucleotide to bind specifically to the target CD49d mRNA. The DNA-

RNA hybrid then attracts RNase H, an intracellular enzyme that cleaves the mRNA, leading to

the downregulation of CD49d protein expression.[1][7] This reduction in CD49d on lymphocytes

is intended to decrease their survival, activation, and migration to inflamed muscle tissue.[1][3]
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Figure 1: Mechanism of action of ATL1102 in downregulating CD49d expression.
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Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of ISIS

348574 in mdx mice.

Table 1: In Vivo Effects of ISIS 348574 on CD49d mRNA Expression and Splenic T-

Lymphocytes

Treatment
Group

Dose Duration

CD49d
mRNA
Reduction
in
Quadriceps

Splenic
CD4+ T-cell
Reduction

Splenic
CD8+ T-cell
Reduction

ISIS 348574

(Low Dose)
5 mg/kg/week 6 weeks

Significant

Reduction (p

< 0.05)

Not Reported Not Reported

ISIS 348574

(High Dose)

20

mg/kg/week
6 weeks

Significant

Reduction (p

< 0.01)

30% (p <

0.05)

21% (p =

0.058)

Saline

Control
N/A 6 weeks Baseline Baseline Baseline

Scrambled

Control

20

mg/kg/week
6 weeks

No significant

change

No significant

change

No significant

change

Data compiled from a study by Woodcock et al.[1][7]

Table 2: Functional Muscle Protection with ISIS 348574 in mdx Mice
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Treatment Group Dose Duration

Muscle Force
Recovery After
Eccentric
Contractions

ISIS 348574 (High

Dose)
20 mg/kg/week 6 weeks

72% of original force

(p < 0.01)

ISIS 348574 (Low

Dose)
5 mg/kg/week 6 weeks ~50% of original force

Saline Control N/A 6 weeks ~50% of original force

Scrambled Control 20 mg/kg/week 6 weeks ~50% of original force

Wild-Type (WT) Mice N/A 6 weeks 95% of original force

Data compiled from a study by Woodcock et al.[7][8]

Experimental Protocols
Animal Model and Acclimatization

Animal Strain: Male mdx (C57BL/10ScSn-Dmdmdx/J) mice and age-matched wild-type

(C57BL/10SnJ) controls are commonly used.[7][9]

Age: Symptomatic 9-week-old mdx mice are typically used for treatment initiation.[7][9]

Acclimatization: Upon arrival, animals should be acclimatized to the facility for a minimum of

one week prior to the commencement of any procedures.[9] House mice in a specific-

pathogen-free environment with ad libitum access to food and water.[9]

Ethics: All animal procedures must be conducted in accordance with approved protocols

from the institutional Animal Care and Ethics Committee.[9][10]

Preparation and Administration of ISIS 348574
Test Article: ISIS 348574, a 2'MOE gapmer antisense oligonucleotide specific to mouse

Cd49d RNA. A scrambled oligonucleotide with the same chemistry and nucleotide

composition should be used as a control.[1][7]
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Formulation: Reconstitute the lyophilized oligonucleotides in sterile, pyrogen-free saline

(0.9% NaCl).

Dosage:

Low Dose: 5 mg/kg

High Dose: 20 mg/kg

Control Groups: Saline and scrambled oligonucleotide (20 mg/kg).[1][7]

Administration: Administer weekly via subcutaneous injection for a total of 6 to 8 weeks.[1][9]

Rotate injection sites to minimize local reactions.

Experimental Workflow
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Figure 2: Experimental workflow for administering ISIS 348574 to mdx mice.

In Situ Muscle Function Analysis
Anesthesia: Anesthetize mice using inhaled isoflurane.[1][7]

Surgical Preparation: Expose the distal tendon of the tibialis anterior (TA) muscle and attach

it to a force transducer. Isolate and stimulate the sciatic nerve to elicit muscle contractions.
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Eccentric Damage Protocol:

Measure the initial maximum isometric tetanic force.

Subject the muscle to a series of eccentric contractions (lengthening while contracting).

Measure the force production after the eccentric contractions to determine the extent of

muscle damage and functional protection.[7]

Tissue Collection and Molecular Analysis
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice and

harvest tissues of interest, such as the quadriceps muscle and spleen.

RNA Extraction and qPCR:

Isolate total RNA from the quadriceps muscle using a standard method (e.g., TRIzol).

Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific

for mouse Cd49d and a suitable housekeeping gene.

Analyze the relative expression of Cd49d mRNA between treatment groups.[8]

Flow Cytometry of Splenocytes:

Prepare a single-cell suspension from the spleen.

Stain the cells with fluorescently-labeled antibodies against mouse CD3, CD4, and CD8 to

identify T-lymphocyte populations.

Analyze the percentage of CD4+ and CD8+ T-cells using a flow cytometer.[1]

Conclusion
Preclinical studies in the mdx mouse model using the mouse-specific CD49d ASO, ISIS

348574, have demonstrated a dose-dependent reduction in target mRNA expression and a

protective effect on muscle function.[1][7] These findings support the continued development of

ATL1102 as a potential immunomodulatory therapy for Duchenne muscular dystrophy.[3][4]
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The protocols outlined in these application notes provide a framework for researchers to further

investigate the efficacy and mechanism of action of this therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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